2,3-Dichloro-benzamidine hydrochloride
Overview
Description
2,3-Dichloro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C7H7Cl3N2 and its molecular weight is 225.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzamidine, a related compound, is known to interact with several proteins such asKallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling.
Mode of Action
Based on the targets of benzamidine, it can be inferred that 2,3-dichloro-benzamidine hydrochloride might interact with its targets to modulate their activities, leading to changes in the associated biological processes .
Biochemical Pathways
Given the targets of benzamidine, it can be speculated that the compound may influence pathways related to inflammation, blood clotting, and cellular signaling .
Result of Action
Based on the known effects of benzamidine, it can be inferred that the compound may have anti-inflammatory effects and may influence blood clotting and cellular signaling processes .
Properties
IUPAC Name |
2,3-dichlorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKDAZJJQSAOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655158 | |
Record name | 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-87-5 | |
Record name | 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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